6-Bromo Achieves 1.7–1.8× Higher LogP Than 6-Fluoro, Enabling Superior Membrane Partitioning for CNS-Targeted Probe Design
The 6-bromo substituent elevates the computed LogP to 2.64 [1], representing a ΔLogP of +0.97 relative to the 6-fluoro analog (LogP 1.68) and +1.10 relative to the unsubstituted parent 1,2,3,4-tetrahydronaphthalen-2-ol (LogP 1.54) [2]. This translates to an approximately 9–13× increase in theoretical octanol-water partition coefficient. For CNS-targeted programs where LogP values of 2–4 are often optimal for passive blood-brain barrier penetration, the 6-bromo derivative resides within the desirable window, whereas the 6-fluoro and parent compounds fall below the typical lower threshold [3]. Additionally, the LogD at pH 7.4 of 2.81 [1] indicates that the compound remains predominantly neutral and lipophilic under physiological conditions, unlike more polar 6-substituted analogs.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.64 (Chembase); LogP = 2.81 (Fluorochem); LogD (pH 7.4) = 2.81 |
| Comparator Or Baseline | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol: LogP = 1.68; Parent (6-H): LogP = 1.54; 6-Methoxy: LogP = 1.54 |
| Quantified Difference | ΔLogP (6-Br vs. 6-F) = +0.97; ΔLogP (6-Br vs. 6-H) = +1.10; ΔLogP (6-Br vs. 6-OMe) = +1.10 |
| Conditions | Computed XLogP/CLogP values from Chembase, Molbase, and vendor technical datasheets |
Why This Matters
The higher LogP positions 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol as the preferred entry point when passive membrane permeability or CNS exposure is a design requirement, whereas the 6-fluoro and parent analogs may require additional structural modifications to achieve adequate lipophilicity.
- [1] Chembase. Molecule 260101: 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol. LogP = 2.64; LogD (pH 7.4) = 2.81; Acid pKa = 15.14. View Source
- [2] Molbase. 1,2,3,4-Tetrahydronaphthalen-2-ol (CAS 530-91-6). LogP = 1.5362. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. (Class reference for CNS drug-like LogP range of 2–4.) View Source
